molecular formula C18H32Cl2N2O3 B5006711 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B5006711
M. Wt: 395.4 g/mol
InChI Key: AVLZUHQYBPTXGC-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a trimethylphenoxy group

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.2ClH/c1-14-10-15(2)18(16(3)11-14)23-13-17(22)12-20-6-4-19(5-7-20)8-9-21;;/h10-11,17,21-22H,4-9,12-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLZUHQYBPTXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)CCO)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Ethyl derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride is unique due to its combination of a hydroxyethyl group and a trimethylphenoxy group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

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